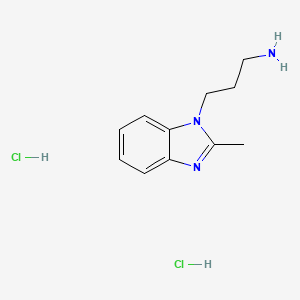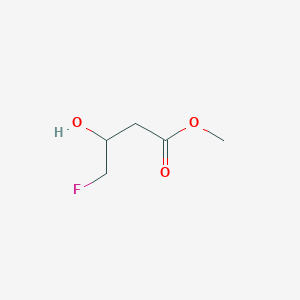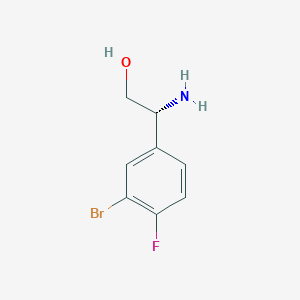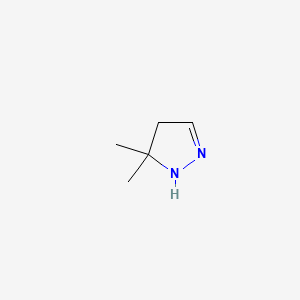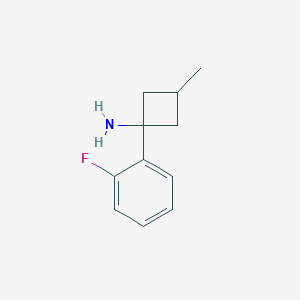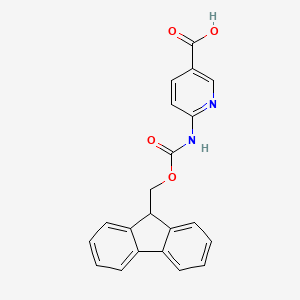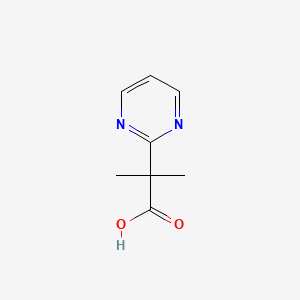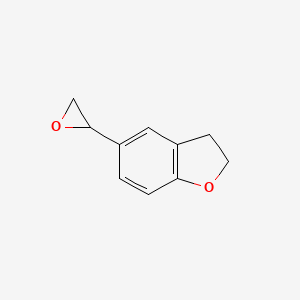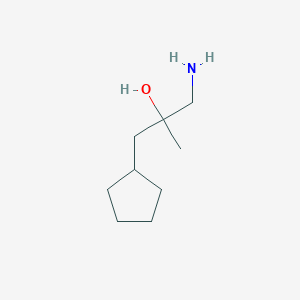
1-Amino-3-cyclopentyl-2-methylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-cyclopentyl-2-methylpropan-2-ol is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 g/mol . This compound features a cyclopentyl ring attached to a central carbon atom, which is also bonded to an amino group and a hydroxyl group. The presence of both amino and hydroxyl functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylpropan-2-ol, followed by the introduction of an amino group through reductive amination. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentyl ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of cyclopentyl halides or esters.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-cyclopentyl-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-cyclopentyl-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-methylpropan-2-ol: A structurally similar compound with a different ring structure.
Cyclopentylamine: Lacks the hydroxyl group but shares the cyclopentyl ring and amino group.
2-Amino-2-methylpropan-1-ol: Similar in structure but with a different arrangement of functional groups.
Uniqueness: 1-Amino-3-cyclopentyl-2-methylpropan-2-ol is unique due to the presence of both amino and hydroxyl groups attached to a cyclopentyl ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and biological applications.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-amino-3-cyclopentyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11,7-10)6-8-4-2-3-5-8/h8,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
NQILZAASTDWSJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC1)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

